molecular formula C13H17NO3S B2510450 N-(1-(benzofuran-2-yl)propan-2-yl)ethanesulfonamide CAS No. 2034331-42-3

N-(1-(benzofuran-2-yl)propan-2-yl)ethanesulfonamide

Cat. No.: B2510450
CAS No.: 2034331-42-3
M. Wt: 267.34
InChI Key: JIZTZHOGRIPNTE-UHFFFAOYSA-N
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Description

N-(1-(benzofuran-2-yl)propan-2-yl)ethanesulfonamide is a compound that features a benzofuran ring, a propan-2-yl group, and an ethanesulfonamide moiety. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which allows for the construction of complex polycyclic benzofuran compounds with high yield and fewer side reactions . The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired product and the starting materials used.

Industrial Production Methods

Industrial production of benzofuran derivatives, including N-(1-(benzofuran-2-yl)propan-2-yl)ethanesulfonamide, often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as proton quantum tunneling have been employed to construct benzofuran rings efficiently . The scalability of these methods makes them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(1-(benzofuran-2-yl)propan-2-yl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran ring can yield quinone derivatives, while reduction of the sulfonamide group can produce amines.

Scientific Research Applications

N-(1-(benzofuran-2-yl)propan-2-yl)ethanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-(benzofuran-2-yl)propan-2-yl)ethanesulfonamide involves its interaction with molecular targets and pathways within biological systems. The benzofuran ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The sulfonamide group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzofuran-2-ylmethyl)-2-(propan-2-yl)aniline
  • N-(1-(benzofuran-2-yl)propan-2-yl)-2-(4-methoxyphenyl)ethanesulfonamide

Uniqueness

N-(1-(benzofuran-2-yl)propan-2-yl)ethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S/c1-3-18(15,16)14-10(2)8-12-9-11-6-4-5-7-13(11)17-12/h4-7,9-10,14H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIZTZHOGRIPNTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC(C)CC1=CC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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